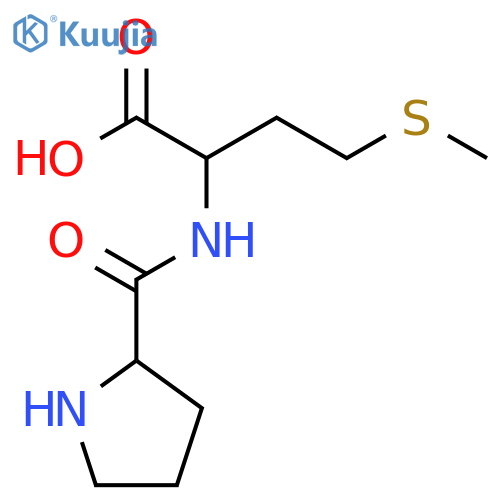Cas no 52899-08-8 (H-Pro-Met-Oh)

H-Pro-Met-Oh structure
商品名:H-Pro-Met-Oh
CAS番号:52899-08-8
MF:C10H18N2O3S
メガワット:246.326521396637
MDL:MFCD00057180
CID:367363
PubChem ID:7408173
H-Pro-Met-Oh 化学的及び物理的性質
名前と識別子
-
- L-Methionine, L-prolyl-
- (2S)-4-methylsulfanyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid
- H-Pro-Met-Oh
- L-Methionine,L-prolyl
- L-Methionine,N-L-prolyl
- L-Pro-L-Met
- L-Prolyl-L-methionine
- P-M
- SCHEMBL2543327
- MFCD00057180
- HY-P4559
- (S)-4-(Methylthio)-2-((S)-pyrrolidine-2-carboxamido)butanoic acid
- P-M Dipeptide
- Proline Methionine dipeptide
- CS-0655120
- CHEBI:141444
- PM dipeptide
- Pro-Met
- AKOS010406395
- (2S)-4-(methylthio)-2-{[(2S)-pyrrolidin-2-ylcarbonyl]amino}butanoic acid
- DTXSID40428582
- prolylmethionine
- 52899-08-8
-
- MDL: MFCD00057180
- インチ: InChI=1S/C10H18N2O3S/c1-16-6-4-8(10(14)15)12-9(13)7-3-2-5-11-7/h7-8,11H,2-6H2,1H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1
- InChIKey: MTWJTFBVRDGROD-YUMQZZPRSA-N
- ほほえんだ: CSCC[C@H](NC([C@@H]1CCCN1)=O)C(O)=O
計算された属性
- せいみつぶんしりょう: 246.10400
- どういたいしつりょう: 246.10381361g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 7
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -3.1
- トポロジー分子極性表面積: 104Ų
じっけんとくせい
- 密度みつど: 1.232±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 溶出度(64 g/l)(25ºC)、
- PSA: 103.73000
- LogP: 0.78060
H-Pro-Met-Oh セキュリティ情報
H-Pro-Met-Oh 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
H-Pro-Met-Oh 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A679023-10mg |
H-Pro-Met-Oh |
52899-08-8 | 10mg |
$ 50.00 | 2022-06-07 | ||
| abcr | AB476745-1g |
H-Pro-Met-OH; . |
52899-08-8 | 1g |
€522.40 | 2025-02-16 | ||
| abcr | AB476745-1 g |
H-Pro-Met-OH; . |
52899-08-8 | 1g |
€491.50 | 2023-04-21 | ||
| TRC | A679023-50mg |
H-Pro-Met-Oh |
52899-08-8 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | A679023-100mg |
H-Pro-Met-Oh |
52899-08-8 | 100mg |
$ 185.00 | 2022-06-07 |
H-Pro-Met-Oh 関連文献
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
52899-08-8 (H-Pro-Met-Oh) 関連製品
- 17351-32-5(N-Formyl-Met-Ala-Ser)
- 1999-43-5(DL-Alanyl-DL-methionine)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)
推奨される供給者
Amadis Chemical Company Limited
(CAS:52899-08-8)H-Pro-Met-Oh

清らかである:99%
はかる:1g
価格 ($):275.0